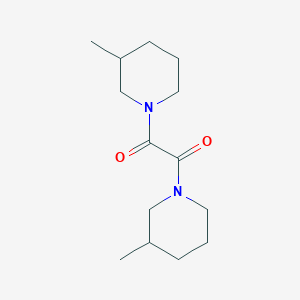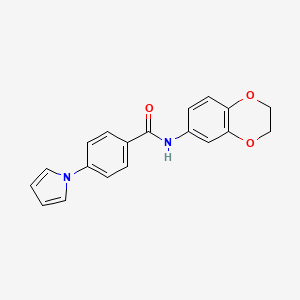![molecular formula C12H15Cl2N5O B5053673 4-amino-5-{[3-(aminocarbonyl)-1-pyridiniumyl]methyl}-2-methylpyrimidin-1-ium dichloride](/img/structure/B5053673.png)
4-amino-5-{[3-(aminocarbonyl)-1-pyridiniumyl]methyl}-2-methylpyrimidin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-amino-5-{[3-(aminocarbonyl)-1-pyridiniumyl]methyl}-2-methylpyrimidin-1-ium dichloride” is related to Thiamine or Vitamin B1 derivatives . Thiamine is a water-soluble vitamin that plays a crucial role in certain metabolic reactions. Your body needs it to form adenosine triphosphate (ATP), which every cell of the body uses for energy .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a pyrimidine ring attached to a pyridinium ring via a methylene bridge. It also contains multiple functional groups including amino and carbonyl groups . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino groups might participate in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions. The pyridinium ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a salt, it is likely to be solid at room temperature and highly soluble in water . Its chemical properties, such as reactivity, would be influenced by the functional groups present in its structure.科学的研究の応用
Pharmaceutical Reference Standards
This compound serves as a reference standard in pharmaceutical research to ensure the quality and consistency of thiamine-based drugs . It’s used to compare and validate the purity and potency of thiamine in medication formulations.
Biochemical Research
In biochemical research, this derivative is utilized to study the biochemical pathways and interactions of thiamine within the body . It helps in understanding how thiamine is metabolized and its role in various cellular processes.
Nutritional Studies
Researchers use this compound in nutritional studies to explore the effects of thiamine deficiency and to develop supplements that can effectively deliver thiamine to the body .
Analytical Chemistry
In analytical chemistry, the compound is employed as a calibration standard for instruments that measure thiamine levels in biological samples . This is crucial for accurate diagnosis and research.
Synthesis of Thiamine Analogues
The compound is a starting point for the synthesis of thiamine analogues, which are used to probe the thiamine-dependent enzymes and pathways .
Agricultural Research
It’s used in agricultural research to enhance the nutritional value of crops by studying the fortification of thiamine content in plant tissues .
Veterinary Medicine
This thiamine derivative is also significant in veterinary medicine for the development of animal supplements and treatments for thiamine deficiency-related conditions .
Serum-Free Formulations
In cell culture research, it finds application in the preparation of serum-free formulations that require thiamine for the synthesis of amino acids in cultured cells .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O.2ClH/c1-8-15-5-10(11(13)16-8)7-17-4-2-3-9(6-17)12(14)18;;/h2-6H,7H2,1H3,(H3-,13,14,15,16,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUESXZTYYHXFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C=C(C(=N1)N)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5053594.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(2-phenylethyl)thiourea](/img/structure/B5053597.png)
![ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate](/img/structure/B5053604.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5053610.png)
![2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5053611.png)

![benzyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5053622.png)


![5-(2,5-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5053635.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5053645.png)

![N-ethyl-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)ethanamine hydrochloride](/img/structure/B5053668.png)
